molecular formula C8H9NO3 B2756147 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid CAS No. 2144373-91-9

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2756147
CAS No.: 2144373-91-9
M. Wt: 167.164
InChI Key: CBJUTYVSYLOKGM-UHFFFAOYSA-N
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Description

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a cyclopropyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-methylcyclopropyl)-1-cyclopropene: Shares a similar cyclopropyl group but differs in the ring structure.

    Indole derivatives: While structurally different, indole derivatives share some chemical properties and applications.

Uniqueness

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid is unique due to its combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Biological Activity

3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

This compound features a cyclopropyl group attached to an oxazole ring, which contributes to its unique biological properties.

Anticancer Activity

Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. In a study assessing the efficacy of oxazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity of Oxazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.48Induction of apoptosis via caspase activation
DoxorubicinMCF-70.5DNA intercalation and topoisomerase inhibition
ProdigiosinMCF-71.93Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been explored. Studies have demonstrated that these compounds can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy of Oxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundS. aureus15
OxacillinS. aureus0.5
AmpicillinE. coli8

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes involved in cancer progression and microbial metabolism, such as acetyl-CoA carboxylase (ACC), which is critical for fatty acid biosynthesis .
  • Cell Cycle Arrest : Flow cytometry assays indicate that these compounds can arrest cancer cell proliferation at specific phases of the cell cycle, particularly the G1 phase .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of oxazole derivatives where this compound was included. The study reported significant anticancer activity against multiple cell lines with varying degrees of potency. The findings suggested that structural modifications could enhance efficacy and selectivity towards specific cancer types .

Properties

IUPAC Name

3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJUTYVSYLOKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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